molecular formula C11H15NO5S B2498874 1-Amino-3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)propan-2-ol CAS No. 1082293-26-2

1-Amino-3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)propan-2-ol

Cat. No.: B2498874
CAS No.: 1082293-26-2
M. Wt: 273.3
InChI Key: QWJIINMIPRUAIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)propan-2-ol is a complex organic compound featuring a benzodioxin ring system, an amino group, and a sulfonyl group

Mechanism of Action

Target of Action

The primary targets of 1-Amino-3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)propan-2-ol are cholinesterase enzymes . These enzymes play a crucial role in the nervous system, where they are responsible for breaking down acetylcholine, a key neurotransmitter. Inhibition of these enzymes can lead to an increase in acetylcholine levels, affecting various neurological processes .

Mode of Action

This compound interacts with its targets (cholinesterase enzymes) by inhibiting their activity .

Biochemical Pathways

The inhibition of cholinesterase enzymes affects the cholinergic pathway, which is involved in numerous physiological processes, including muscle contraction, heart rate, and memory. By inhibiting these enzymes, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve an increase in acetylcholine levels in the nervous system. This can lead to enhanced cholinergic transmission, affecting various physiological processes. The compound has been studied for its potential therapeutic effects in treating Alzheimer’s disease, given the role of cholinergic transmission in memory and cognition .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For instance, the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride to yield this compound was carried out in aqueous alkaline media

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)propan-2-ol typically involves multiple steps:

    Formation of the Benzodioxin Ring: The initial step involves the formation of the 2,3-dihydro-1,4-benzodioxin ring. This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Sulfonylation: The benzodioxin ring is then sulfonylated using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for industrial scalability.

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)propan-2-ol can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfonic acids.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Sulfides.

    Substitution: N-substituted derivatives.

Scientific Research Applications

1-Amino-3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)propan-2-ol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Sulfonamides: Compounds like sulfanilamide share the sulfonyl group and are known for their antibacterial properties.

    Benzodioxins: Compounds containing the benzodioxin ring, such as dioxins, are known for their environmental impact and toxicity.

Uniqueness

1-Amino-3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)propan-2-ol is unique due to its combined structural features, which confer specific biological activities not commonly found in simpler sulfonamides or benzodioxins. Its ability to inhibit multiple enzymes and its potential therapeutic applications make it a compound of significant interest in medicinal chemistry .

Properties

IUPAC Name

1-amino-3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO5S/c12-6-8(13)7-18(14,15)9-1-2-10-11(5-9)17-4-3-16-10/h1-2,5,8,13H,3-4,6-7,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWJIINMIPRUAIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)CC(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.